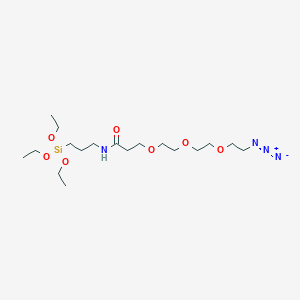

Azido-PEG3-amide-C3-triethoxysilane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Azido-PEG3-triethoxysilane is a PEG Linker.

Scientific Research Applications

Synthesis and Conjugation

Azido-PEG3-amide-C3-triethoxysilane and related azido-terminated heterobifunctional poly(ethylene glycol) (PEG) derivatives are synthesized for use in "click" conjugation. These compounds are efficient for introducing primary amino or carboxyl functional groups, enabling the conjugation of various ligands with an alkyne group through the 1,3-dipolar cycloaddition reaction, a key process in click chemistry (Hiki & Kataoka, 2007).

Biomaterials and Hydrogels

Azido-PEG derivatives are used in the creation of enzymatically sensitive PEG and peptide-based hydrogels. These hydrogels, formed through Cu(I)-catalyzed 1,3-dipolar cycloaddition reactions, show potential in biomedical applications due to their tunable properties like swelling ratio and storage modulus. They are particularly promising for applications where biodegradability is a key factor (van Dijk et al., 2010).

Surface Coating and Cell Adhesion

Azido-PEG based compounds are employed in creating dynamic surface coatings for cell adhesion and migration studies. These coatings can rapidly trigger cell adhesion upon the addition of a functional peptide to the culture medium, offering an accessible technique for various biological applications like tissue motility assays and patterned coculturing (van Dongen et al., 2013).

Tissue Adhesive and Hydrogel

In the field of regenerative medicine, azido-PEG compounds are used to develop chondroitin sulfate-polyethylene glycol (CS-PEG) adhesive hydrogels. These materials have shown promise for wound healing and tissue engineering applications due to their adhesive strength and biocompatibility (Strehin et al., 2010).

Nanoparticle Functionalization

Azido-PEG3-amide-C3-triethoxysilane is instrumental in the functionalization of nanoparticles, such as iron oxide nanoparticles for biomedical applications. The heterobifunctional PEG derivatives facilitate the conjugation of small peptide ligands to nanoparticles, enhancing their biomedical utility (Passemard et al., 2013).

properties

Product Name |

Azido-PEG3-amide-C3-triethoxysilane |

|---|---|

Molecular Formula |

C18H38N4O7Si |

Molecular Weight |

450.61 |

IUPAC Name |

3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-(3-triethoxysilylpropyl)propanamide |

InChI |

InChI=1S/C18H38N4O7Si/c1-4-27-30(28-5-2,29-6-3)17-7-9-20-18(23)8-11-24-13-15-26-16-14-25-12-10-21-22-19/h4-17H2,1-3H3,(H,20,23) |

InChI Key |

BCFMWIGPFZSBNT-UHFFFAOYSA-N |

SMILES |

CCO[Si](CCCNC(=O)CCOCCOCCOCCN=[N+]=[N-])(OCC)OCC |

Appearance |

Solid powder |

Purity |

>95% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

Azido-PEG3-triethoxysilane |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

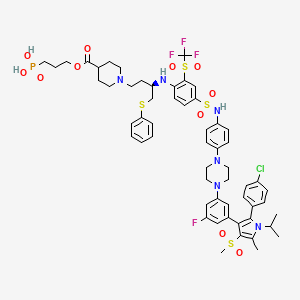

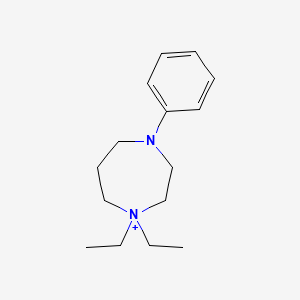

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.